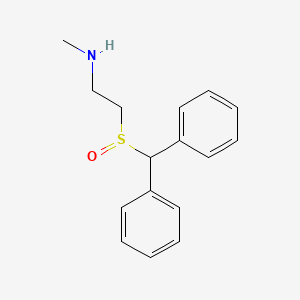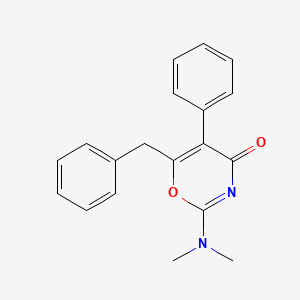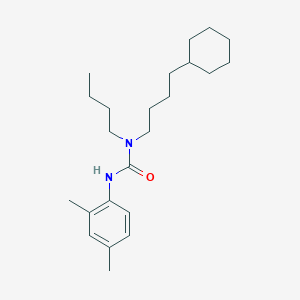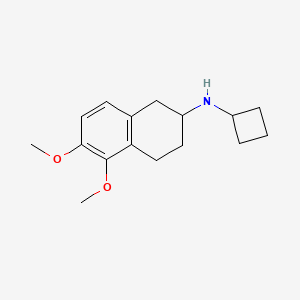
Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine and phosphonate, making it an interesting subject for various scientific studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative. One common method includes the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate derivatives, while reduction can produce different pyrrolidine-based compounds.
Applications De Recherche Scientifique
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research has explored its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can interact with metal ions, making it effective in applications like corrosion inhibition. Additionally, its pyrrolidine moiety may interact with biological molecules, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include diethyl (pyrrolidin-2-yl)phosphonate and diethyl (5-oxopyrrolidin-2-yl)phosphonate . These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness
Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite is unique due to its specific combination of pyrrolidine and phosphonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
89784-16-7 |
|---|---|
Formule moléculaire |
C10H20NO4P |
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite |
InChI |
InChI=1S/C10H20NO4P/c1-3-13-16(14-4-2)15-9-8-11-7-5-6-10(11)12/h3-9H2,1-2H3 |
Clé InChI |
LVKSVUGSYRFDJT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OCC)OCCN1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)




![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)


![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)

